molecular formula C14H15NO2 B2893697 2,5-DIMETHYL-N-(3-METHYLPHENYL)FURAN-3-CARBOXAMIDE CAS No. 56776-56-8

2,5-DIMETHYL-N-(3-METHYLPHENYL)FURAN-3-CARBOXAMIDE

Cat. No.: B2893697
CAS No.: 56776-56-8
M. Wt: 229.279
InChI Key: OMWHSMMOVSNXTM-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(3-methylphenyl)furan-3-carboxamide is a substituted furan derivative featuring a carboxamide group at the 3-position of the furan ring, with methyl substituents at the 2- and 5-positions. The amide nitrogen is further substituted with a 3-methylphenyl group.

Properties

IUPAC Name

2,5-dimethyl-N-(3-methylphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-9-5-4-6-12(7-9)15-14(16)13-8-10(2)17-11(13)3/h4-8H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWHSMMOVSNXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(OC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIMETHYL-N-(3-METHYLPHENYL)FURAN-3-CARBOXAMIDE typically involves the reaction of 2,5-dimethylfuran with m-tolyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach offers advantages such as improved reaction control, higher yields, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

2,5-DIMETHYL-N-(3-METHYLPHENYL)FURAN-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-DIMETHYL-N-(3-METHYLPHENYL)FURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, as an antiviral agent, it inhibits the replication of influenza viruses by targeting viral proteins and disrupting their function. The compound’s furan ring and carboxamide group play crucial roles in binding to the active sites of these proteins, thereby blocking their activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

a. 3-Diethylcarbamoyl-2',4'-Difluorobiphenyl-4-yl 2,6-Dichloro-5-Fluoropyridine-3-Carboxylate ()
  • Key Differences: The compound in is a biphenyl-pyridine ester with fluorinated and chlorinated substituents, contrasting sharply with the furan-carboxamide core of the target compound. Aromatic Systems: The biphenyl-pyridine system in introduces π-π stacking opportunities, while the furan ring in the target compound is smaller and less conjugated, which may reduce thermal stability but improve metabolic stability in biological systems.
b. 3-Chloro-N-Phenyl-Phthalimide ()
  • Key Differences: The phthalimide scaffold in features two carbonyl groups and a chlorine substituent, creating a rigid, planar structure. In contrast, the target compound’s furan-carboxamide is less rigid, with methyl groups enhancing steric bulk. Reactivity: The chlorine atom in 3-chloro-N-phenyl-phthalimide increases electrophilicity, making it reactive in polymerization (e.g., forming polyimides).

Physicochemical Properties

Property 2,5-Dimethyl-N-(3-Methylphenyl)Furan-3-Carboxamide 3-Diethylcarbamoyl Biphenyl-Pyridine Ester () 3-Chloro-N-Phenyl-Phthalimide ()
Molecular Weight ~245 g/mol (estimated) ~450 g/mol ~257 g/mol
Hydrogen Bonding Strong (amide N–H) Weak (ester C=O) Moderate (imide C=O)
Aromatic Substituents Methyl groups (electron-donating) Fluorine/chlorine (electron-withdrawing) Chlorine (electron-withdrawing)
Crystal Packing Likely C–H···O networks (hypothesized) C–H···O chains; Cl···F/Cl interactions π-π stacking and halogen bonding

Biological Activity

2,5-DIMETHYL-N-(3-METHYLPHENYL)FURAN-3-CARBOXAMIDE is an organic compound characterized by a furan ring with two methyl groups at positions 2 and 5, and a carboxamide group attached to a m-tolyl group. This compound is gaining attention in various fields due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C14H15NO2
  • CAS Number : 56776-56-8

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethylfuran with m-tolyl isocyanate in organic solvents like dichloromethane or toluene. The reaction conditions are generally mild, with temperatures ranging from 0 to 25°C, and completion monitored via thin-layer chromatography (TLC).

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound, particularly against influenza viruses. The compound acts by inhibiting viral replication through interaction with viral proteins, disrupting their functions essential for viral life cycles.

Enzyme Inhibition

The compound has also been noted for its ability to inhibit specific enzymes involved in various biological pathways. For example, it has shown promise as an inhibitor of certain metabolic enzymes that play roles in glycolysis and oxidative phosphorylation. Such inhibition can be crucial in cancer therapy where metabolic pathways are often dysregulated .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate moderate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to known antimicrobial agents .

Summary of Biological Activities

Activity Type Mechanism/Target Effectiveness
AntiviralInhibits viral protein functionsEffective against influenza viruses
Enzyme InhibitionTargets metabolic enzymesPotential use in cancer treatment
AntimicrobialInhibits bacterial growthModerate activity against various strains

Case Studies and Research Findings

  • Antiviral Mechanism Study :
    • A study demonstrated that the compound effectively inhibits the replication of influenza A virus in vitro by disrupting hemagglutinin function, which is critical for viral entry into host cells.
  • Enzyme Activity Modulation :
    • Research indicated that this compound modulates the activity of glycolytic enzymes, enhancing or inhibiting their functions depending on cellular conditions. This dual role suggests its potential as a therapeutic agent in metabolic disorders .
  • Antimicrobial Testing :
    • In a comparative study of various synthesized compounds, this compound exhibited MIC values ranging from 4.69 µM to 22.9 µM against various bacterial strains, indicating its potential as a novel antimicrobial agent .

The biological activities of this compound are primarily attributed to its structural features:

  • Furan Ring : The furan moiety enhances stability and reactivity, allowing for effective interactions with biological targets.
  • Carboxamide Group : This functional group plays a crucial role in binding interactions with enzymes and proteins.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2,5-dimethyl-N-(3-methylphenyl)furan-3-carboxamide?

The synthesis involves multi-step reactions, typically starting with functionalization of the furan ring followed by amide coupling. Key steps include:

  • Furan precursor activation : Use of 2,5-dimethylfuran-3-carboxylic acid with coupling agents (e.g., EDCI, HOBt) for amide bond formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) improve reaction efficiency. Temperature control (0–25°C) minimizes side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. How is structural characterization performed for this compound?

  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₇NO₂: 244.1338) .
  • ¹H/¹³C NMR : Key signals include furan protons (δ 6.2–7.1 ppm), methyl groups (δ 2.1–2.5 ppm), and carboxamide carbonyl (δ 165–170 ppm) .
  • FT-IR : Amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .

Q. What preliminary biological assays are used to evaluate its activity?

  • Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
  • Antimicrobial testing : Broth microdilution (MIC values) against Gram-positive/negative bacteria and fungi .
  • Dose-response curves : IC₅₀ calculations for potency assessment .

Advanced Research Questions

Q. How can computational modeling predict its mechanism of action?

  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding to targets (e.g., kinase enzymes, DNA gyrase). The furan ring and carboxamide group show hydrogen bonding with active-site residues .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Batch reproducibility : Validate purity (>98% by HPLC) and exclude solvent residues (TGA analysis) .
  • Cell line variability : Use isogenic panels (e.g., NCI-60) to assess context-dependent effects .
  • Metabolic stability : Incubate with liver microsomes to identify degradation products interfering with assays .

Q. How are structure-activity relationships (SAR) systematically explored?

  • Analog synthesis : Replace the 3-methylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents .
  • Bioisosteric substitutions : Swap the furan ring with thiophene or pyrrole to modulate lipophilicity .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors .

Q. What advanced techniques address solubility and formulation challenges?

  • Co-crystallization : Screen with succinic acid or cyclodextrins to enhance aqueous solubility .
  • Nanoemulsions : Use Tween-80/PLGA nanoparticles for in vivo delivery .
  • LogP determination : Shake-flask method (octanol/water) guides salt formation (e.g., hydrochloride) .

Q. How is crystallographic data leveraged for structural insights?

  • Single-crystal X-ray diffraction : Resolve bond angles (e.g., furan ring planarity) and packing motifs (e.g., π-π stacking of aryl groups) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O hydrogen bonds) .
  • Cambridge Structural Database (CSD) : Compare with analogs (e.g., PubChem CID 129630768) to identify conformational trends .

Q. What methodologies validate target engagement in mechanistic studies?

  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (kₐ/kd) to purified enzymes (e.g., COX-2) .
  • Western blotting : Assess downstream signaling (e.g., phosphorylation of ERK/AKT) in treated cells .
  • CETSA (Cellular Thermal Shift Assay) : Confirm thermal stabilization of target proteins .

Q. How are synthetic byproducts and impurities characterized?

  • LC-MS/MS : Identify trace impurities (e.g., unreacted starting materials, hydrolyzed amides) .
  • NMR-guided isolation : Use preparative HPLC to isolate and structurally elucidate side products .
  • Stability studies : Accelerated degradation (40°C/75% RH) monitors impurity profiles over time .

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